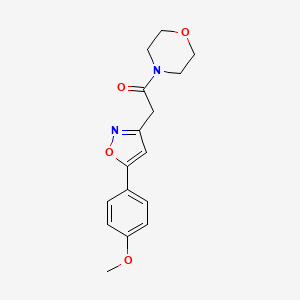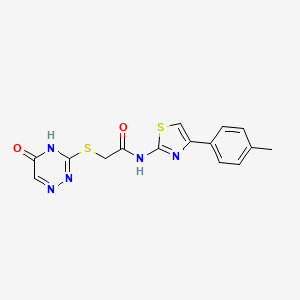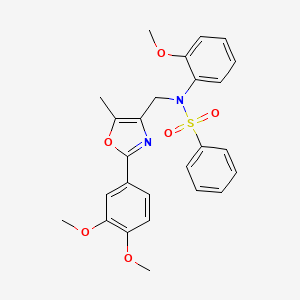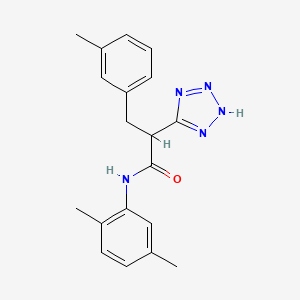
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are important in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol”, has been reported . It has a molecular formula of C12H13ClN2O and an average mass of 236.697 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For a similar compound, “1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol”, it has a molecular formula of C12H13ClN2O and an average mass of 236.697 Da .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
- Synthesis and Antiviral Activity : A study by Yuan et al. (2011) reports the design and synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, closely related to 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea. These compounds showed promising anti-TMV (tobacco mosaic virus) activity, suggesting potential antiviral applications for related compounds (Yuan, Zhang, Li, Wang, & Yang, 2011).
Anticancer Research
- Novel Anticancer Agents : Gomha, Salah, and Abdelhamid (2015) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating significant anticancer activity, particularly against breast carcinoma cell line MCF-7. This highlights the potential of pyrazole derivatives in developing anticancer drugs (Gomha, Salah, & Abdelhamid, 2015).
Chemical Extraction Studies
- Copper(II) Extraction : Miyazaki et al. (1989) explored bis(4-acylpyrazol-5-one) derivatives for extracting copper(II), demonstrating the utility of pyrazolone derivatives in chemical extraction processes (Miyazaki, Mukai, Umetani, Kihara, & Matsui, 1989).
Antimicrobial Research
- Antimicrobial Properties : The research by Naik and Malik (2010) on methyl-5-chloro-1-phenylpyrazol and its derivatives showed significant antimicrobial effects against tested microorganisms, suggesting the potential of these compounds in antimicrobial applications (Naik & Malik, 2010).
- Synthesis of Halopyrazole Derivatives : Siddiqui et al. (2013) synthesized novel halopyrazole derivatives, which displayed good antibacterial and antifungal activities, further supporting the antimicrobial potential of pyrazole derivatives (Siddiqui, Farooq, Musthafa, Ahmad, & Khan, 2013).
Catalytic Applications
- Catalysis in Chemical Synthesis : Karimi-Jaberi et al. (2012) used a derivative of 1-phenyl-3-methylpyrazol-5-one as a catalyst in the synthesis of pyrazol-5-ols, highlighting the role of pyrazole derivatives in catalysis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Eigenschaften
IUPAC Name |
1-(5-chloro-1-methylpyrazol-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-10(12)9(7-13-16)15-11(17)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWPPPEHQOVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2739444.png)

![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2739447.png)
![6-(5-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2739449.png)
![2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2739450.png)


![N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2739453.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2739460.png)